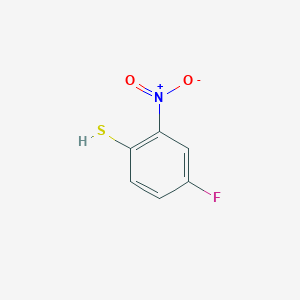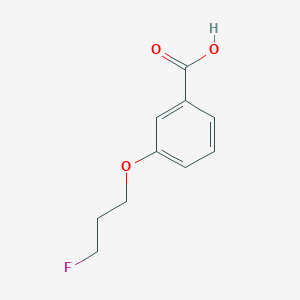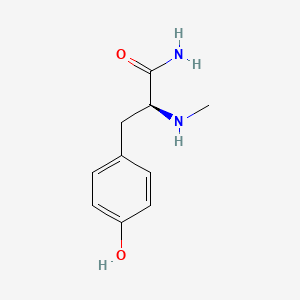
Cloruro de 2-(2-bromofenil)etanosulfonilo
Descripción general
Descripción
2-(2-Bromophenyl)ethanesulfonyl chloride is an organosulfur compound containing a sulfonyl chloride functional group. It is primarily used as an intermediate in organic synthesis, particularly in the investigation of nucleophilic substitution reactions and sulfene formation.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the study of nucleophilic substitution reactions.
Biology and Medicine: While specific biological applications are not extensively documented, its reactivity suggests potential use in the modification of biologically active molecules.
Industry: This compound is valuable in the production of various chemical products, including pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of 2-(2-Bromophenyl)ethanesulfonyl chloride can be achieved through various methods. One common synthetic route involves the reaction of β-trimethylsilylethanesulfonic acid with phosphorus pentachloride (PCl5) in carbon tetrachloride (CCl4) . This method is advantageous due to its straightforward reaction conditions and high yield.
Análisis De Reacciones Químicas
2-(2-Bromophenyl)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Desulfonylation: This reaction proceeds through an internal displacement mechanism involving an episulfonium ion intermediate.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include triphenylphosphine (PPh3) and sulfur dioxide chloride (SO2Cl2) . The major products formed depend on the specific nucleophile or reaction conditions employed.
Mecanismo De Acción
The mechanism of action for 2-(2-Bromophenyl)ethanesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, its desulfonylation proceeds through an internal displacement mechanism involving an episulfonium ion intermediate. This mechanism highlights the compound’s ability to form reactive intermediates that facilitate various chemical transformations.
Comparación Con Compuestos Similares
2-(2-Bromophenyl)ethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Compared to these compounds, 2-(2-Bromophenyl)ethanesulfonyl chloride is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of reactions it undergoes .
Propiedades
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)









![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)


